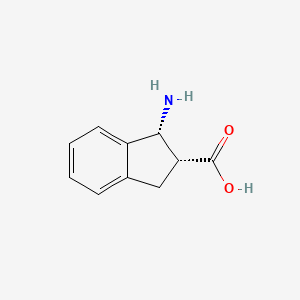

cis-1-Amino-indan-2-carboxylic acid

Description

cis-1-Amino-indan-2-carboxylic acid (CAS: 135053-20-2) is a bicyclic β-amino acid featuring a fused indane scaffold with two stereogenic centers in the (1R,2R) configuration . Its molecular formula is C₁₀H₁₁NO₂ (MW: 177.20 g/mol), and it exists as a zwitterionic structure under physiological conditions. The compound’s rigid indane skeleton confers conformational stability, making it a valuable chiral building block in asymmetric catalysis, ligand design, and drug development . For instance, it is a critical structural motif in Indinavir sulfate (Crixivan®), an HIV protease inhibitor, and in oxazaborilidine catalysts for enantioselective reductions .

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-9-7-4-2-1-3-6(7)5-8(9)10(12)13/h1-4,8-9H,5,11H2,(H,12,13)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDUYUYIRYKACW-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C2=CC=CC=C21)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135053-20-2 | |

| Record name | cis-1-Amino-indan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Cis-1-amino-indan-2-carboxylic acid is recognized for its role as a precursor in the synthesis of antiviral agents, particularly HIV protease inhibitors. A notable example is indinavir sulfate (Crixivan), which incorporates this compound into its structure. Research has demonstrated that derivatives of this compound effectively inhibit HIV replication by targeting protease enzymes critical for viral maturation .

Anticancer Potential

Studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, research on various cancer cell lines has shown that these compounds can induce apoptosis and cell cycle arrest, suggesting their potential as therapeutic agents in cancer treatment.

Asymmetric Synthesis

This compound serves as a valuable chiral auxiliary in asymmetric transformations. Its rigid cyclic structure enhances enantioselectivity and yields in synthetic reactions, making it instrumental in the development of enantiomerically pure compounds. The compound's application in diastereoselective enolate alkylation and reduction reactions has been documented, showcasing its effectiveness in controlling stereochemistry during synthesis .

Study 1: Antiviral Efficacy

A study investigating the efficacy of this compound as part of a drug formulation for HIV treatment demonstrated its ability to inhibit viral replication effectively. The compound's role as a protease inhibitor was highlighted through various assays measuring viral load reduction in infected cell cultures.

Study 2: Anticancer Activity

In another study focusing on cancer cell lines (e.g., MDA-MB-231), derivatives of this compound were shown to induce apoptosis at low concentrations while sparing non-cancerous cells. This selectivity indicates a promising therapeutic window for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclic Backbones

cis-2-Amino-1-cyclopentanecarboxylic acid

- Structure: Cyclopentane ring with amino and carboxyl groups in cis configuration.

- Molecular Formula: C₆H₁₁NO₂ (MW: 129.15 g/mol; CAS: 37910-65-9) .

- Properties : Melting point 218–220°C; synthesized via published procedures for integrin ligand development (e.g., αvβ3/α5β1 receptor binding assays) .

- Key Differences : Smaller ring size reduces steric hindrance compared to indane, enhancing flexibility but limiting rigidity for asymmetric catalysis .

cis-4-Amino-1-Boc-2-pyrrolidinecarboxylic acid

- Structure : Boc-protected pyrrolidine derivative with cis substituents.

- Molecular Formula : C₁₀H₁₈N₂O₄ (MW: 230.26 g/mol; CAS: 132622-66-3) .

- Properties: Used in peptide synthesis; Boc protection improves solubility but requires deprotection steps, unlike the unprotected amino group in cis-1-amino-indan-2-carboxylic acid .

Positional and Stereoisomers

2-Aminoindan-2-carboxylic acid hydrochloride

- Structure: Amino and carboxyl groups at position 2 of indane (non-fused positions).

- Molecular Formula: C₁₀H₁₁NO₂·HCl (MW: 213.65 g/mol; CAS: 33584-60-0) .

- Properties: Higher melting point (285–289°C) compared to this compound hydrochloride (mp 199–202°C), reflecting distinct crystal packing due to positional isomerism .

(1S,2R)-(-)-cis-1-Amino-2-indanol

- Structure: Indanol scaffold with hydroxyl instead of carboxyl group.

- Molecular Formula: C₉H₁₁NO (MW: 149.18 g/mol; CAS: 126456-43-7) .

- Applications : Chiral auxiliary in diastereoselective alkylations; lacks carboxyl functionality, limiting utility in peptide synthesis .

Physicochemical and Functional Comparisons

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity cis-1-Amino-indan-2-carboxylic acid, and how can impurities be minimized?

- Methodological Answer : The synthesis typically involves chiral resolution of racemic mixtures or enantioselective catalysis. For example, enantiomers like (1R,2S) and (1S,2R) are separated using chiral stationary-phase HPLC, as evidenced by purity levels ≥95% (HPLC) in commercial batches . Key steps include:

- Use of cyclohexane derivatives as intermediates.

- Acidic or basic hydrolysis to isolate the carboxylic acid group.

- Recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove unreacted precursors.

Q. How can researchers validate the stereochemical configuration of cis-1-Amino-indan-2-carboxylic acid?

- Methodological Answer : Employ a combination of:

- X-ray crystallography : Resolves absolute configuration using single-crystal diffraction (e.g., CAS 136030-00-7 for (1R,2S)-enantiomer) .

- NMR spectroscopy : Compare coupling constants (e.g., J values for vicinal protons) with literature data for cis vs. trans configurations .

- Optical rotation : Measure specific rotation (e.g., [α]D values) and compare with reported enantiomers .

Q. What are the critical storage conditions to maintain the stability of cis-1-Amino-indan-2-carboxylic acid in laboratory settings?

- Methodological Answer :

- Store at +4°C in airtight containers to prevent oxidation or hygroscopic degradation .

- Avoid prolonged exposure to light, as indane derivatives are prone to photochemical isomerization.

- Use desiccants (e.g., silica gel) to mitigate hydrolysis of the carboxylic acid group .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for cis-1-Amino-indan-2-carboxylic acid across different experimental models?

- Methodological Answer :

- Systematic variability analysis : Compare solvent systems (e.g., DMSO vs. aqueous buffers) that may affect solubility or aggregation.

- Replicate studies : Use orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) to confirm target specificity.

- Data normalization : Account for batch-to-batch purity variations (e.g., ≥95% vs. ≥98% HPLC) by standardizing supplier sources .

Q. What computational strategies are effective for predicting the interaction of cis-1-Amino-indan-2-carboxylic acid with biological targets?

- Methodological Answer :

- Molecular docking : Use force fields (e.g., AMBER) optimized for small rigid molecules, leveraging the bicyclic indane scaffold’s conformational rigidity .

- QSAR modeling : Correlate substituent effects (e.g., amino group position) with experimental binding affinities.

- MD simulations : Assess stability of ligand-receptor complexes under physiological pH and temperature .

Q. How can enantiomeric excess (ee) of cis-1-Amino-indan-2-carboxylic acid be quantified without chiral chromatography?

- Methodological Answer :

- NMR chiral shift reagents : Add Eu(hfc)₃ to resolve enantiomer-specific proton splitting .

- Capillary electrophoresis : Use cyclodextrin-based buffers for enantiomer separation.

- Polarimetry : Calibrate optical rotation against standard curves for known ee values .

Q. What are the limitations of using cis-1-Amino-indan-2-carboxylic acid in peptide mimetic studies?

- Methodological Answer :

- Conformational rigidity : The indane scaffold restricts backbone flexibility, limiting mimicry of α-helical or β-sheet structures.

- Synthetic challenges : Difficulty in introducing side-chain diversity without disrupting stereochemistry .

- Biological uptake : Assess permeability using Caco-2 cell models or PAMPA assays due to the carboxylic acid’s hydrophilicity .

Data Interpretation & Best Practices

Q. How should researchers address discrepancies in melting point data for cis-1-Amino-indan-2-carboxylic acid across literature sources?

- Methodological Answer :

- Verify purity via HPLC and thermal analysis (e.g., DSC) to rule out polymorphic forms or solvates .

- Cross-reference CAS-specific data (e.g., CAS 136030-00-7 for (1R,2S)-enantiomer, mp 117–121°C) .

- Consider solvent recrystallization history, as residual solvents can depress melting points .

Q. What protocols ensure reproducibility in synthesizing cis-1-Amino-indan-2-carboxylic acid derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.